molecular formula C8H14O3 B15370630 Methyl 2-(allyloxy)-2-methylpropanoate

Methyl 2-(allyloxy)-2-methylpropanoate

Cat. No.: B15370630
M. Wt: 158.19 g/mol
InChI Key: KTDODWJQOKWXBW-UHFFFAOYSA-N
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Description

Methyl 2-(allyloxy)-2-methylpropanoate is an ester derivative characterized by a branched 2-methylpropanoate backbone and an allyloxy (-O-CH₂-CH=CH₂) substituent. This structure combines the reactivity of an ester group with the unsaturated allyl moiety, making it valuable in organic synthesis, particularly in polymer chemistry and pharmaceutical intermediates.

Properties

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

methyl 2-methyl-2-prop-2-enoxypropanoate

InChI

InChI=1S/C8H14O3/c1-5-6-11-8(2,3)7(9)10-4/h5H,1,6H2,2-4H3

InChI Key

KTDODWJQOKWXBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OC)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Allyloxy vs. Methylallyloxy: The allyloxy group (unsaturated) offers sites for polymerization or Michael additions, whereas the 2-methylallyloxy variant () introduces steric hindrance, altering reaction pathways .

Physical Properties: Molecular weights range from 170.21 g/mol (simpler allyloxy derivatives) to 283.15 g/mol (brominated analogs). Higher weights correlate with increased boiling points and reduced volatility. Polar substituents (e.g., acetylphenoxy in ) improve solubility in polar solvents, critical for pharmaceutical formulations .

Applications: Pharmaceuticals: Chloroethyl and chlorobutanoyl derivatives () are intermediates in drug synthesis, leveraging their stability and reactivity . Polymer Chemistry: Allyloxy-containing esters (e.g., ) serve as monomers for cross-linked polymers or protecting groups in peptide synthesis .

Research Findings and Industrial Relevance

  • Stereoselective Synthesis: Derivatives like Methyl 2-(benzyloxy)acetate () demonstrate the role of allyloxy groups in directing stereochemistry, a feature likely shared by this compound .
  • Safety and Handling: Esters with halogen or allyl groups require stringent storage (e.g., inert atmospheres, low temperatures) to prevent degradation or hazardous reactions, as noted in safety guidelines () .

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